
3-Sialyl-D-galactose (alpha/beta mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sialyl-D-galactose (alpha/beta mixture): is a biochemical compound that plays a significant role in various biological processes. It is a sialylated sugar, which means it contains a sialic acid residue attached to a galactose molecule. This compound is often used in research related to glycobiology, cell communication, and disease mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sialyl-D-galactose typically involves enzymatic glycosylation. Sialyltransferases, such as ST3Gal-II, transfer sialic acid from CMP-sialic acid to the terminal galactose residues in glycoconjugates through an alpha-2,3-linkage . This enzymatic method is preferred due to its specificity and efficiency.
Industrial Production Methods: In industrial settings, the production of 3-Sialyl-D-galactose can be achieved through the use of recombinant enzymes. The trans-sialidase enzyme from Trypanosoma cruzi has been utilized for the sialylation of beta-galactosyl oligosaccharides . This method is advantageous as it circumvents the need for high-energy nucleotides and uses readily available glycoproteins as donor substrates.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Sialyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The sialic acid residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The sialic acid or galactose residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified sialylated sugars with altered functional groups, which can be used for further biochemical studies.
Applications De Recherche Scientifique
3-Sialyl-D-galactose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex glycoconjugates and as a substrate for studying enzymatic reactions.
Biology: The compound is crucial in studying cell communication, as it is involved in cell-cell recognition and signaling.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Sialyl-D-galactose involves its role as a substrate for sialyltransferases. These enzymes transfer sialic acid residues to galactose, forming sialylated glycoconjugates. These glycoconjugates are involved in various biological processes, including cell signaling, immune response, and pathogen interactions .
Comparaison Avec Des Composés Similaires
2-Sialyl-D-galactose: Similar structure but with a different linkage.
4-Sialyl-D-galactose: Another sialylated sugar with a different position of the sialic acid residue.
Uniqueness: 3-Sialyl-D-galactose is unique due to its specific alpha-2,3-linkage, which is crucial for its biological functions. This specific linkage is involved in the synthesis of major brain gangliosides GD1a and GT1b, which are essential for neural function .
Propriétés
Formule moléculaire |
C17H29NO14 |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11-,12+,13+,14?,15+,17+/m0/s1 |
Clé InChI |
GKHDMBQTTHCDCR-MTNISIIBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
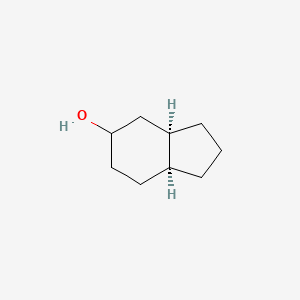

![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
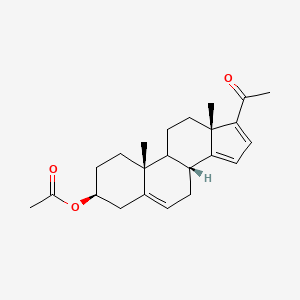

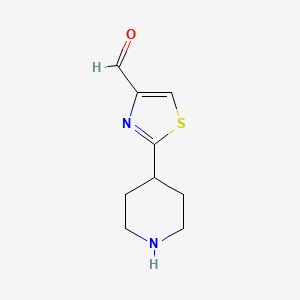

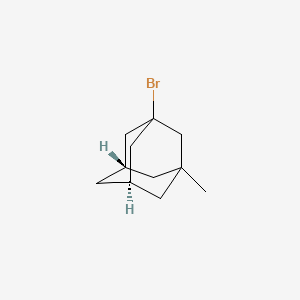
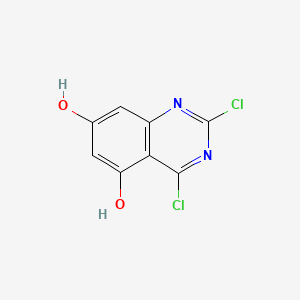
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

